The compound 8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one, also known as CQ211, is a synthetic organic molecule notable for its potential therapeutic applications. This compound has garnered attention primarily for its role as a selective inhibitor of the RIOK2 kinase, which is implicated in various human cancers. The molecular structure combines elements from triazoles and quinolines, contributing to its biological activity.
The synthesis of CQ211 involves several key steps that integrate various chemical reactions. The initial approach combines piperazine derivatives with pyridine and quinoline moieties through nucleophilic substitution and cyclization reactions.
CQ211 features a complex structure characterized by multiple functional groups:
CQ211 undergoes various chemical reactions that are critical for its functionality:
The crystal structure of CQ211 in complex with RIOK2 has provided insights into the molecular interactions at play, revealing how specific amino acid residues within the kinase contribute to binding affinity .
CQ211 inhibits RIOK2 by binding to its active site, preventing substrate phosphorylation essential for downstream signaling pathways involved in cell proliferation and survival.
The inhibition constant () for CQ211 is reported to be 6.1 nM, indicating a strong affinity for the target kinase . This high selectivity suggests minimal off-target effects, an essential feature for therapeutic agents.
CQ211 is characterized by:
Key chemical properties include:
Relevant analyses have confirmed that CQ211 retains significant potency against various cancer cell lines, demonstrating promising in vivo efficacy .
CQ211 has potential applications in:
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5